(4-Ethoxy-2-ethylphenyl)boronic acid

Description

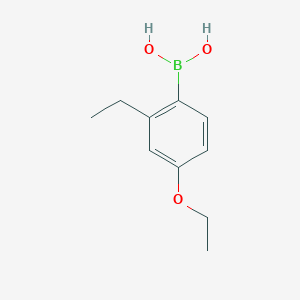

(4-Ethoxy-2-ethylphenyl)boronic acid is an aromatic organoboron compound characterized by a boronic acid (-B(OH)₂) group attached to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups at the 4- and 2-positions, respectively. This structural configuration confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensing applications, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and interact with biological targets such as proteases and enzymes .

Properties

Molecular Formula |

C10H15BO3 |

|---|---|

Molecular Weight |

194.04 g/mol |

IUPAC Name |

(4-ethoxy-2-ethylphenyl)boronic acid |

InChI |

InChI=1S/C10H15BO3/c1-3-8-7-9(14-4-2)5-6-10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |

InChI Key |

DTRDYJDXVXZJOL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)CC)(O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Steps

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Grignard Formation | React 4-ethoxy-2-ethylbromobenzene with magnesium turnings in dry ether solvent (e.g., tetrahydrofuran) with iodine as initiator | Temperature: 0 to 30 °C; Nitrogen atmosphere | Formation of (4-Ethoxy-2-ethylphenyl)magnesium bromide (Grignard reagent) |

| 2. Boration Reaction | Add trimethyl borate slowly to the Grignard reagent solution under cooling | Temperature: -40 to 10 °C, then warm to 0 to 20 °C | Formation of boronate ester intermediate |

| 3. Hydrolysis | Add dilute hydrochloric acid (10%) to hydrolyze boronate ester to boronic acid | Room temperature; Stirring for 1 hour | Formation of (4-Ethoxy-2-ethylphenyl)boronic acid |

| 4. Purification | Extract organic layer, concentrate, and recrystallize if necessary | Use solvents like toluene or methanol for recrystallization | Pure this compound with high yield and purity |

This sequence is adapted from a similar process patented for related fluorinated phenylboronic acids, indicating the robustness and scalability of the method for industrial production.

Alternative Synthetic Routes and Modern Techniques

Microwave-Assisted Multicomponent Reactions

Recent advances have explored microwave-assisted synthesis to improve efficiency. For example, boronic acid-containing compounds have been synthesized via microwave-assisted Passerini three-component reactions in aqueous media, which may be adaptable for boronic acid derivatives like this compound.

- Microwave irradiation at 45 °C for 2.5 hours in water significantly improves yield compared to conventional heating.

- This approach avoids the need for protecting groups and uses environmentally benign solvents.

- Spectroscopic characterization (including ^11B NMR) confirms the formation of boronic acid moieties under these conditions.

While this method is more commonly applied to boronic acid-containing peptides and complex molecules, it suggests potential for streamlined synthesis of substituted phenylboronic acids under mild, green conditions.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Trimethyl Borate Boration | 4-Ethoxy-2-ethylbromobenzene, Mg, Iodine, Trimethyl borate, HCl | Dry ether, -40 to 20 °C, inert atmosphere | ~85-90% (estimated from analogs) | High purity, scalable, well-established | Requires dry conditions, moisture sensitive |

| Microwave-Assisted Multicomponent Reaction | Boronic acid precursors, isocyanides, water | 45 °C, microwave irradiation, aqueous | Moderate to high (up to 68% in model systems) | Green chemistry, no protecting groups | Less explored for simple phenylboronic acids |

| Other Organometallic Routes | Various aryl halides, organolithium or other boron reagents | Variable | Variable | Potentially faster | May require harsher conditions |

Research Findings and Characterization

- The Grignard-based synthesis consistently yields boronic acids with purities above 90% as confirmed by HPLC and NMR.

- ^11B NMR spectroscopy shows characteristic signals around 28-29 ppm for tri-coordinate boronic acids, confirming product identity.

- Mass spectrometry (HRMS) data aligns with expected molecular weights, ensuring correct molecular formula.

- Crystallization from toluene or methanol affords solid products suitable for further applications in organic synthesis or pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: (4-Ethoxy-2-ethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(4-Ethoxy-2-ethylphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethoxy-2-ethylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The compound’s closest analogs, identified via chemical similarity indices (0.70–0.98), include:

Key Observations :

Physicochemical Properties

Acidity (pKa)

Boronic acid pKa values are critical for their reactivity and physiological activity. While direct pKa data for (4-Ethoxy-2-ethylphenyl)boronic acid are unavailable, comparisons can be inferred:

- Fluoro-Substituted Analogs : Fluoro groups at meta/para positions reduce pKa by 1–2 units via electron-withdrawing effects, whereas ethoxy groups (electron-donating) likely increase pKa compared to unsubstituted phenylboronic acid (pKa ~8.7) .

- Borinic Acid Comparison : Borinic acids (R₁R₂B(OH)) exhibit higher diol association constants (e.g., diphenylborinic acid binds catechol ~10× more strongly than diphenylboronic acid) due to reduced steric hindrance and enhanced Lewis acidity .

Solubility

- Lipid/Water Partitioning : Ethyl and ethoxy substituents may enhance lipid solubility compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl boronic acid), though precipitation issues in aqueous media (e.g., RPMI culture medium) are common for bulky derivatives .

Antiproliferative Effects

While this compound’s anticancer activity remains untested, structurally related boronic acids exhibit potent cytotoxicity:

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM in 4T1 triple-negative breast cancer cells .

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM in the same model .

Mechanistic Insights : Bulky substituents (e.g., phenanthrenyl) improve membrane permeability but may limit target engagement, whereas smaller groups (e.g., hydroxynaphthyl) balance solubility and potency .

Enzyme Inhibition

- β-Lactamase Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show enhanced β-lactamase inhibition (Ki ~ nM range) compared to phenyl-substituted analogs, highlighting the role of heterocyclic substituents .

- Proteasome Inhibition : Boronic acid-containing proteasome inhibitors (e.g., bortezomib) are selectively antagonized by EGCG, suggesting target-specific interactions that may extend to ethoxy/ethyl derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Ethoxy-2-ethylphenyl)boronic acid?

- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation followed by boronation. Key steps include:

- Reaction Conditions : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a polar aprotic solvent (e.g., THF) at 80–100°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Characterization : Confirm structure via ¹H/¹³C NMR (peaks at δ 6.5–8.0 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Q. How can researchers characterize the purity and stability of this compound?

- Analytical Techniques :

- HPLC-MS/MS : Quantify impurities (e.g., unreacted precursors) using reverse-phase C18 columns with MRM mode for sensitivity (LOD < 1 ppm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss at elevated temperatures (e.g., 25–200°C) .

- Stability Testing : Store under inert atmosphere (argon) at −20°C to prevent hydrolysis; monitor boroxine formation via FT-IR (B-O-B stretching ~1350 cm⁻¹) .

Q. What safety protocols are critical for handling this compound?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation .

- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .

- Disposal : Incinerate in a certified chemical waste facility with afterburners to minimize environmental release .

Advanced Research Questions

Q. How can researchers design experiments to study the diol-binding kinetics of this compound?

- Stopped-Flow Kinetics : Use a stopped-flow fluorimeter to measure binding rates with sugars (e.g., D-fructose, D-glucose) at physiological pH. Monitor fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm) to determine kon and koff values .

- Data Analysis : Fit time-resolved data to a pseudo-first-order model; compare with thermodynamic binding constants (Ka) via ITC (isothermal titration calorimetry) .

Q. How to resolve discrepancies in reported binding affinities of this compound with diols?

- Variables to Control :

- pH : Adjust between 7.4–9.0 to optimize boronate ester formation (pKa ~8.5 for arylboronic acids) .

- Competing Interactions : Test in buffer systems (e.g., HEPES vs. phosphate) to identify non-specific interactions (e.g., ionic or hydrophobic effects) .

- Secondary Binding Sites : Use SPR (surface plasmon resonance) to differentiate specific diol binding from non-specific protein adsorption .

Q. What methodologies are effective for studying interactions between this compound and glycoproteins?

- SPR-Based Assays : Immobilize the boronic acid on carboxymethyl dextran-coated gold chips. Measure binding kinetics of glycoproteins (e.g., RNase B) in real-time; elute with 0.1 M borate buffer (pH 10) to confirm reversibility .

- Competitive Displacement : Introduce free diols (e.g., sorbitol) to validate specificity; compare with non-glycosylated protein controls (e.g., RNase A) .

Q. How can computational methods guide the integration of this compound into drug candidates?

- Rational Design :

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Prioritize substituents enhancing binding (e.g., ethoxy groups for lipophilicity) .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values) with bioactivity to optimize boronic acid moieties as protease inhibitors .

Q. What advanced techniques enable detection of trace impurities in this compound samples?

- LC-MS/MS with MRM : Employ a triple quadrupole system (e.g., Agilent 6495) with ESI+ ionization. Optimize transitions for common byproducts (e.g., deboronated derivatives) using Skyline software .

- Derivatization-Free Analysis : Avoid time-consuming sample prep by using high-sensitivity columns (e.g., Zorbax Eclipse Plus C18, 1.8 µm) .

Data Contradiction Analysis

Q. Why might boronic acid-diol binding studies yield conflicting results across laboratories?

- Key Factors :

- Solvent Effects : Aqueous vs. mixed solvents alter boronic acid hydration equilibrium, impacting apparent Ka .

- Temperature : Binding is entropy-driven; studies at 25°C vs. 37°C may show divergent ΔH/ΔS values .

- Impurity Interference : Trace metals (e.g., Pd from synthesis) can catalyze side reactions; use Chelex-treated buffers to mitigate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.